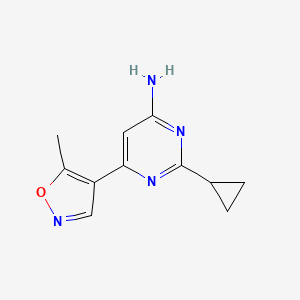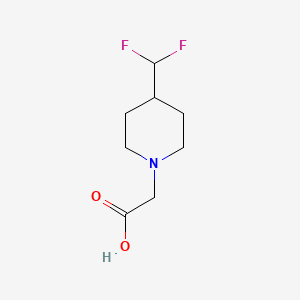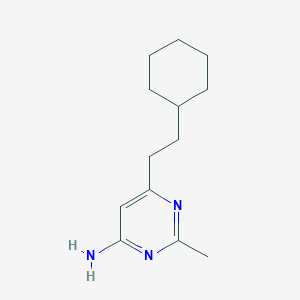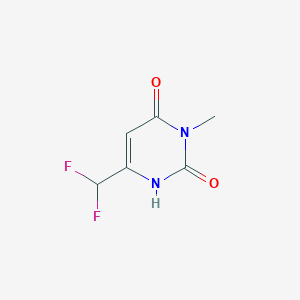
4-(chloromethyl)-3-isobutyl-1H-pyrazole
Übersicht
Beschreibung
Chemical compounds like “4-(chloromethyl)-3-isobutyl-1H-pyrazole” belong to a class of organic compounds known as halogenated hydrocarbons . These compounds contain a halogen atom (like chlorine) attached to a carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a halogenating agent with a precursor molecule . For example, chloromethane can be produced by treating methanol with hydrochloric acid .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve a pyrazole ring (a five-membered ring with two nitrogen atoms), an isobutyl group (a four-carbon branch), and a chloromethyl group (a one-carbon branch with a chlorine atom) .Chemical Reactions Analysis
The chemical reactions involving halogenated hydrocarbons can be quite diverse, depending on the other functional groups present in the molecule. For instance, the chlorine atom in the chloromethyl group can be replaced by a nucleophile in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound depend on its molecular structure. For instance, chloromethyl compounds are usually colorless and have a faint, sweet odor . They can also be reactive due to the presence of the halogen .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Intermediate Applications
Pyrazole derivatives, including the one , serve as key intermediates in the synthesis of various pharmacologically active compounds and materials. For instance, Ogurtsov and Rakitin (2021) demonstrated the utility of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as an intermediate for synthesizing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021). Such intermediates are pivotal in the development of compounds with therapeutic potential.
Catalysis and Material Science
Pyrazole derivatives have been explored for their roles in catalysis and material science. The synthesis of the silver(I) complex containing 4-(alkyl)pyrazoles demonstrates their application in forming materials with unique electronic structures and potential for catalyzing reactions, such as the Suzuki-Miyaura coupling, indicating their versatility in material science and catalysis (Reger et al., 2003).
Pharmacological Potential
Research into 3-substituted pyrazole derivatives has provided insight into their potential as inhibitors of liver alcohol dehydrogenase, a key enzyme in alcohol metabolism. Although not directly related to "4-(chloromethyl)-3-isobutyl-1H-pyrazole," these studies underscore the broader pharmacological relevance of pyrazole derivatives in inhibiting enzyme activity and potentially modulating metabolic pathways (Fries et al., 1979).
Anticorrosive Properties
Pyrazole derivatives have been investigated for their anticorrosive properties on steel surfaces in acidic environments. The studies demonstrate that these compounds can significantly inhibit corrosion, offering potential applications in industrial processes and materials protection. For example, the effectiveness of pyrazole derivatives in corrosion inhibition was demonstrated through electrochemical studies, highlighting their potential as protective agents for metal surfaces (El Arrouji et al., 2020).
Wirkmechanismus
- ALS-8112, a parent molecule of ALS-8176 (a nucleoside analog prodrug), inhibits respiratory syncytial virus (RSV) replication. ALS-8112 specifically targets the viral RNA polymerase .
Target of Action
Mode of Action
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(chloromethyl)-3-isobutyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . Additionally, this compound can bind to specific proteins, influencing their activity and stability. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow the compound to modulate the function of target biomolecules effectively.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate receptors by mimicking the action of natural ligands, thereby triggering downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may affect its biological activity. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular metabolism and promoting tissue repair . At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range, beyond which adverse effects become predominant.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, this compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy production, while its presence in the nucleus can influence gene expression and cell cycle regulation.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-(2-methylpropyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMMPFSCBHSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1482439.png)

![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482441.png)

![5-(2-hydroxyethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1482448.png)


![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)


![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)

![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)
